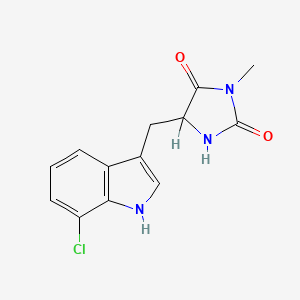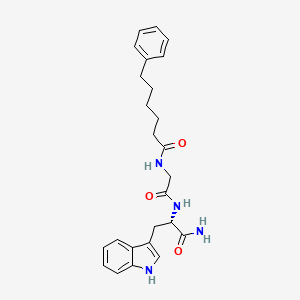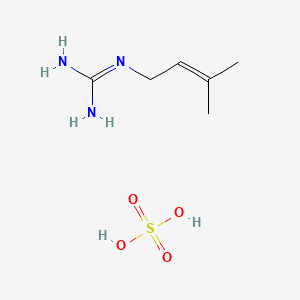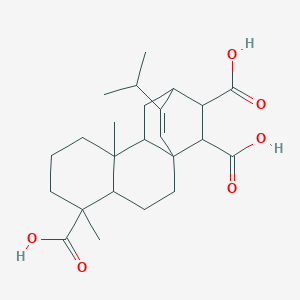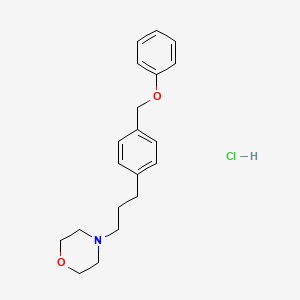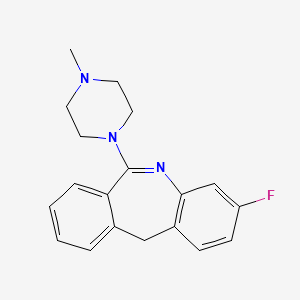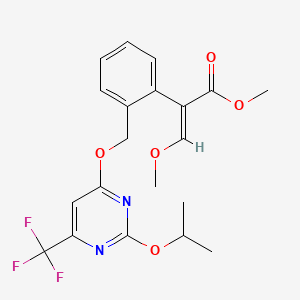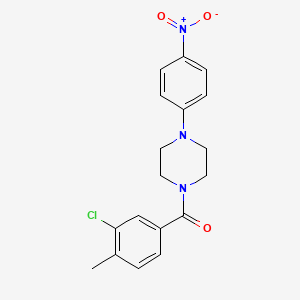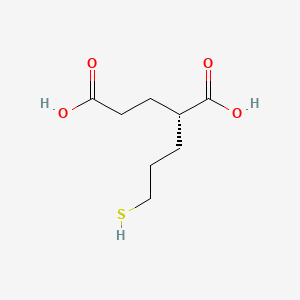
(2S)-2-(3-sulfanylpropyl)pentanedioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-(3-sulfanylpropyl)pentanedioic acid, also known as thiolated pentanoic acid, is a sulfur-containing amino acid that has been of interest in scientific research due to its unique properties. This compound has been found to have potential applications in various fields including biochemistry, pharmacology, and materials science. In
Wissenschaftliche Forschungsanwendungen
Antineoplastic Activity
A study by Dutta, Ray, and Nagarajan (2014) explored the antineoplastic activity of novel derivatives of 2-(4-methylbenzenesulphonamido)pentanedioic acid. These compounds were tested against various human cell lines, including breast cancer, leukemia, ovarian cancer, and others. Certain derivatives exhibited significant antineoplastic activity both in vitro and in vivo, suggesting a potential application in cancer therapy (Dutta, Ray, & Nagarajan, 2014).
Gelation Properties
Alegre-Requena et al. (2020) studied the isosteric substitution of the amide group by a sulfonamide moiety in a known LMW gelator, leading to the creation of (S)-2-(octadecylsulfonamido)pentanedioic acid (Sulfo-Glu). This compound demonstrated improved gelation abilities and higher thermal-mechanical stabilities compared to other isosteres, indicating its potential in various applications involving supramolecular gels (Alegre-Requena et al., 2020).
Inhibition of Glutamate Carboxypeptidase II
Majer et al. (2003) synthesized a series of 2-(thioalkyl)pentanedioic acids, which were evaluated as inhibitors of glutamate carboxypeptidase II (GCP II). These thiol-based compounds showed varying levels of inhibitory potency, contributing to the understanding of GCP II inhibition and potentially aiding in the development of treatments for conditions related to GCP II activity (Majer et al., 2003).
Atmospheric Chemistry
Jaoui et al. (2005) investigated polar organic compounds in atmospheric particulate matter, including derivatives of pentanedioic acid. These compounds, identified in both laboratory and field samples, are indicative of secondary organic aerosol from biogenic hydrocarbons, contributing to our understanding of atmospheric chemistry and aerosol formation (Jaoui et al., 2005).
Prostate Cancer Diagnostics
Graham et al. (2013) developed a fluorine-18 labeled derivative of 2-(phosphonomethyl)pentanedioic acid for use in PET studies to diagnose and stage prostate cancer. This compound, with improved analytical methods, has potential applications in prostate cancer diagnostics (Graham et al., 2013).
Eigenschaften
CAS-Nummer |
848952-63-6 |
|---|---|
Produktname |
(2S)-2-(3-sulfanylpropyl)pentanedioic acid |
Molekularformel |
C8H14O4S |
Molekulargewicht |
206.26 g/mol |
IUPAC-Name |
(2S)-2-(3-sulfanylpropyl)pentanedioic acid |
InChI |
InChI=1S/C8H14O4S/c9-7(10)4-3-6(8(11)12)2-1-5-13/h6,13H,1-5H2,(H,9,10)(H,11,12)/t6-/m1/s1 |
InChI-Schlüssel |
FNLNSQHJKVQCBP-ZCFIWIBFSA-N |
Isomerische SMILES |
C(C[C@H](CCC(=O)O)C(=O)O)CS |
SMILES |
C(CC(CCC(=O)O)C(=O)O)CS |
Kanonische SMILES |
C(CC(CCC(=O)O)C(=O)O)CS |
Synonyme |
2(S)-(3-Mercaptopropyl)pentanedioic acid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



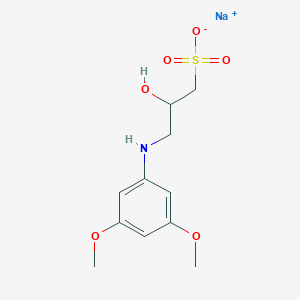
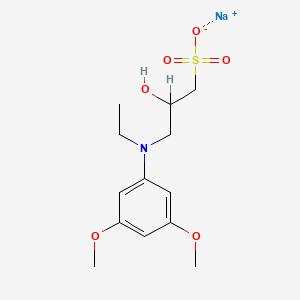

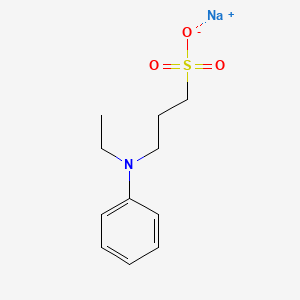
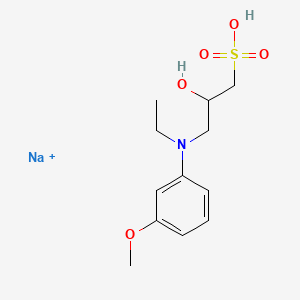
![N-(3-{[2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethyl-1H-imidazo[4,5-c]pyridin-6-yl]oxy}phenyl)-4-[2-(morpholin-4-yl)ethoxy]benzamide](/img/structure/B1663334.png)
